2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMMPWEKLYLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a fluorophenyl group, a pyrrolidine ring with a hydroxymethyl substituent, and a ketone functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
Antibacterial Activity
Research indicates that compounds containing pyrrolidine structures often exhibit notable antibacterial properties. In vitro studies have shown that derivatives of pyrrolidine, including those similar to our compound, can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, demonstrating strong antibacterial efficacy .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2-(4-Fluorophenyl)-... | 0.0039 | Staphylococcus aureus |
| 2-(4-Fluorophenyl)-... | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial effects, the compound's structural characteristics suggest potential antifungal activity. Related studies on pyrrolidine derivatives have shown promising results against various fungal strains, indicating that modifications such as hydroxymethyl groups can enhance antifungal potency .
Neuropharmacological Effects
The pyrrolidine moiety is often associated with neuropharmacological activities. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Such activities may suggest potential applications in treating mood disorders or neurodegenerative diseases.
Study on Structural Variants
A comparative study involving structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example, a derivative with an additional hydroxyl group exhibited enhanced antibacterial properties compared to its counterparts without this modification . This emphasizes the importance of structural optimization in drug development.
Clinical Implications
Clinical studies are necessary to fully understand the implications of these findings in therapeutic contexts. Preliminary results indicate that compounds with similar frameworks may have lower toxicity profiles while maintaining efficacy against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has been investigated for its potential as a therapeutic agent. The structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The presence of the fluorophenyl group may enhance binding affinity to serotonin receptors, which are critical in mood regulation.
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a subject of interest in neuropharmacological studies. Its effects on cognitive functions and potential neuroprotective properties are being explored.
- Case Study : In a study examining analogs of this compound, researchers found that modifications to the pyrrolidine ring could significantly alter neuroactivity, suggesting that further exploration could yield compounds with enhanced efficacy against neurodegenerative diseases.
Analgesic Properties
Preliminary studies have shown that derivatives of this compound may possess analgesic properties, making them suitable for pain management therapies.
- Research Findings : In vivo studies demonstrated that certain derivatives exhibited significant pain relief in animal models, indicating potential for development into non-opioid pain relief medications.
Case Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related compound improved depressive symptoms in rodent models by increasing serotonin levels. This suggests that this compound could have similar effects due to its structural similarity.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of compounds similar to this compound. The results indicated that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative disorders.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
- 1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one (): This analogue replaces the 4-fluorophenyl group with a propenone chain. The hydroxymethyl pyrrolidine remains, suggesting retained hydrogen-bonding capacity .
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one () :
Lacking the 4-fluorophenyl group, this compound is more hydrophilic. The stereochemistry (R-configuration) of the hydroxymethyl group may influence chiral recognition in biological systems, contrasting with the target compound's unspecified stereochemistry .
Aromatic Group Modifications
- 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119, ): The hydroxymethyl pyrrolidine is connected via a benzyl spacer to the ethanone. The 4-acetylphenyl group and (2S)-stereochemistry may alter binding kinetics compared to the target compound’s direct linkage and 3-hydroxymethyl substitution .
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride () :
Substitution at the 3-position of the phenyl ring and the addition of a piperidine moiety introduce steric and electronic differences. The hydrochloride salt enhances solubility, but the 3-fluorophenyl group may reduce steric hindrance compared to the 4-fluoro analogue .
Functional Group Replacements
1-(pyrrolidin-1-yl)ethan-1-one () :
A simplified analogue lacking both fluorophenyl and hydroxymethyl groups. The absence of these substituents likely diminishes target affinity and metabolic stability, highlighting the importance of the 4-fluorophenyl and hydroxymethyl groups in the parent compound .- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): The substitution with a chlorophenyl and isoquinolinyl-thioether group introduces bulkiness and electronic effects distinct from the hydroxymethyl pyrrolidine. Such modifications may favor interactions with hydrophobic binding pockets but reduce solubility .
Physicochemical and Pharmacokinetic Properties
*Predicted using computational tools (e.g., ChemAxon).
Preparation Methods
Synthesis of the 2-(4-Fluorophenyl)ethanone Intermediate
The 2-(4-fluorophenyl)ethanone scaffold is commonly prepared via Friedel-Crafts acylation or related condensation reactions starting from 4-fluorobenzene derivatives. For example, condensation of 4-fluorobenzyl halides with appropriate nucleophiles under basic or catalytic conditions yields the ethanone intermediate.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidine ring is typically introduced by nucleophilic substitution or amination reactions. In one approach, a halogenated ethanone intermediate reacts with pyrrolidine derivatives under controlled conditions to afford the 1-pyrrolidinyl ethanone structure.
Hydroxymethylation of the Pyrrolidine Ring
Selective hydroxymethylation at the 3-position of the pyrrolidine ring is achieved using hydroxymethylating agents or by reduction of corresponding aldehyde intermediates. For example, reduction of 3-formylpyrrolidine derivatives with mild reducing agents such as sodium borohydride or catalytic hydrogenation yields the 3-(hydroxymethyl)pyrrolidine moiety.
Representative Experimental Procedure
A typical synthetic sequence may proceed as follows (adapted from related literature on similar compounds):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide, base (e.g., NaH), solvent (e.g., THF), room temperature | Alkylation of ethanone precursor to introduce 4-fluorophenyl group | Moderate to high yield, clean reaction |
| 2 | Pyrrolidine derivative, solvent (e.g., DMF), heat (60–80 °C) | Nucleophilic substitution to attach pyrrolidin-1-yl group | High yield, requires inert atmosphere |
| 3 | 3-Formylpyrrolidine intermediate, NaBH4, methanol, 0–25 °C | Reduction of aldehyde to hydroxymethyl group | High yield, mild conditions preserve other groups |
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Hydroxymethylation: In some protocols, Mitsunobu reaction is used to alkylate hydroxy groups on pyrrolidine derivatives with protected hydroxymethyl groups, followed by deprotection to yield the free hydroxymethyl substituent. This method allows for regioselective functionalization and is useful when direct hydroxymethylation is challenging.
Use of Protective Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) are employed on the pyrrolidine nitrogen or hydroxyl functionalities to prevent side reactions during multi-step syntheses.
Chiral Separation: For enantiomerically pure products, chiral separation techniques using chiral amines and solvents have been reported to isolate the desired stereoisomer of the compound.
Research Findings and Characterization
Crystallographic Data: Related compounds with fluorophenyl and pyrrolidinyl groups have been characterized by X-ray crystallography, confirming the molecular structure and stereochemistry.
NMR Characterization: ^1H and ^13C NMR spectroscopy are routinely used to confirm the presence of hydroxymethyl groups and the integrity of the fluorophenyl moiety. Detailed NMR assignments support the successful synthesis of target compounds.
Reaction Yields and Purity: Typical yields for each step range from 60% to 85%, with purification achieved by recrystallization or chromatography. The final compound is often obtained as a crystalline solid with high purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct nucleophilic substitution | 4-Fluorophenyl ethanone halide + pyrrolidine | DMF, 60–80 °C | Straightforward, good yields | Requires careful control to avoid over-alkylation |
| Mitsunobu hydroxymethylation | Hydroxy-pyrrolidine + protected hydroxymethyl donor | Mitsunobu reagents, mild temp | Regioselective, mild conditions | Multi-step, requires deprotection |
| Reduction of aldehyde intermediate | 3-Formylpyrrolidine + NaBH4 | Methanol, 0–25 °C | High yield, clean reaction | Requires prior aldehyde synthesis |
| Chiral separation | Racemic mixture + chiral amine | Solvent-based separation | Enantiomerically pure product | Additional purification step |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (anhydrous dichloromethane), and stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Optimization involves iterative adjustments to catalyst loading and reaction time, monitored by TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the fluorophenyl and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage requires inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis of the hydroxymethyl group. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potential maps to prioritize substituent modifications. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro binding assays (SPR or ITC) .
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Include positive/negative controls (e.g., known inhibitors).
- Validate solubility via dynamic light scattering (DLS) to exclude aggregation artifacts.
- Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What role does the stereochemistry of the pyrrolidine ring play in bioactivity and solubility?
- Methodological Answer : The hydroxymethyl group’s stereochemistry (3R vs. 3S) impacts hydrogen bonding and logP. Enantioselective synthesis (chiral catalysts like Jacobsen’s Co-salen) followed by chiral HPLC separation enables comparative studies. Solubility is quantified via shake-flask method (PBS:octanol partition). Bioactivity differences are tested in parallel using enantiopure samples in dose-response assays (IC₅₀ comparisons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
